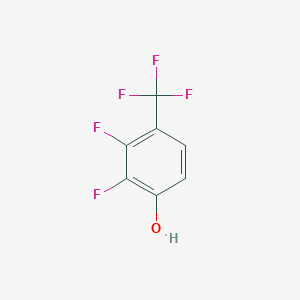

2,3-Difluoro-4-(trifluoromethyl)phenol

Descripción general

Descripción

2,3-Difluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenol typically involves the introduction of fluorine atoms into the phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine sources such as diethylaminosulfur trifluoride (DAST) or Selectfluor are used. The reaction conditions often require a solvent like dichloromethane and a catalyst such as aluminum chloride to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of hazardous side reactions.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Applications

-

Intermediate in Organic Synthesis

2,3-Difluoro-4-(trifluoromethyl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its fluorinated structure allows it to participate in reactions that lead to the formation of more complex molecules, particularly in pharmaceutical chemistry . -

Catalysis

The compound has been investigated for its role as a catalyst in various chemical reactions. For instance, it can facilitate the demethylation of methoxy phenols to produce m-aryloxy phenols, which are valuable in synthesizing bioactive compounds .

Biological Applications

-

Pharmacological Research

Recent studies have indicated that derivatives of this compound may exhibit biological activity relevant to drug development. For example, compounds derived from this phenol have shown potential as inhibitors for certain enzymes involved in metabolic pathways . -

Toxicological Studies

The compound has been utilized in ecotoxicological assessments to evaluate its degradation and environmental impact. Research indicates that understanding the breakdown products of such fluorinated compounds is crucial for assessing their safety and ecological effects .

Industrial Applications

-

Polymer Synthesis

Due to its chemical stability and unique properties, this compound is explored for use in polymer synthesis. It can enhance the thermal and chemical resistance of polymers, making them suitable for high-performance applications . -

Fluorinated Materials

The compound's fluorinated nature makes it suitable for producing materials with specific hydrophobic and oleophobic characteristics. These materials are increasingly used in coatings and surface treatments .

Case Study 1: Synthesis of Fluorinated Phenols

A study demonstrated the use of this compound in synthesizing fluorinated diaryl ethers through a novel reaction pathway involving supercritical carbon dioxide as a solvent. This method provided high yields and reduced environmental impact compared to traditional organic solvents .

Research evaluating the pharmacological potential of derivatives highlighted that certain modifications to the this compound structure resulted in compounds with enhanced inhibitory activity against specific cancer cell lines. This suggests promising avenues for therapeutic development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Catalysis | Facilitates demethylation reactions |

| Pharmacology | Potential drug candidates with biological activity |

| Ecotoxicology | Studies on environmental impact and degradation |

| Polymer Science | Enhances properties of polymers |

| Material Science | Development of hydrophobic and oleophobic materials |

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets by influencing the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorophenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-(Trifluoromethyl)phenol: Contains only the trifluoromethyl group without the additional fluorine atoms, leading to variations in its applications and effectiveness.

Uniqueness

2,3-Difluoro-4-(trifluoromethyl)phenol is unique due to the combined presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for designing molecules with specific properties and functions, particularly in the fields of pharmaceuticals and materials science.

Actividad Biológica

2,3-Difluoro-4-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in pharmaceutical and agricultural applications due to its biological activity. This compound exhibits properties that make it a candidate for anti-inflammatory drug development, particularly as a COX-2 inhibitor. The presence of trifluoromethyl groups enhances its lipophilicity and biological interactions.

The chemical structure of this compound is characterized by the following elements:

- Fluorine Atoms : The presence of multiple fluorine atoms significantly influences the compound's reactivity and biological activity.

- Phenolic Structure : This structure contributes to its potential as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that this compound acts as a selective COX-2 inhibitor. This property is crucial for developing anti-inflammatory medications. The inhibition of COX-2 is associated with reduced pain and inflammation, making this compound a valuable candidate in therapeutic applications.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant inhibition of COX-2 enzyme activity compared to non-fluorinated analogs. This suggests enhanced potency due to the fluorination pattern.

- Pharmacokinetics : Studies involving animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These characteristics are essential for effective drug development.

- Toxicity Assessments : Toxicological evaluations indicate that this compound is not cytotoxic to healthy cells at therapeutic concentrations, supporting its safety profile for potential clinical use .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is useful:

| Compound Name | COX-2 Inhibition | Cytotoxicity | Bioavailability |

|---|---|---|---|

| This compound | High | Low | High |

| Non-fluorinated analog | Moderate | Moderate | Moderate |

| Other trifluoromethyl phenols | Variable | Variable | Variable |

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-2 over COX-1, this compound reduces the production of pro-inflammatory mediators.

- Interaction with Cellular Targets : The trifluoromethyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity.

Propiedades

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-12-1 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.